9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by a pyrimido[1,2-g]purine core structure, which is a fused ring system containing nitrogen atoms
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H25N5O2/c1-6-7-24-19(27)17-18(23(5)21(24)28)22-20-25(11-15(4)12-26(17)20)16-9-13(2)8-14(3)10-16/h6,8-10,15H,1,7,11-12H2,2-5H3 |
InChI Key |
SBLIENPPSOVHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of less toxic reagents and solvents is preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Scientific Research Applications
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: These compounds share some structural similarities with the pyrimido[1,2-g]purine core and exhibit a wide range of biological activities.
Thiophene derivatives: These compounds also possess heterocyclic structures and are known for their diverse therapeutic properties.
Uniqueness
9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of substituents and the pyrimido[1,2-g]purine core structure.
Biological Activity
The compound 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H29N5O2 |
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XNAAGRPQCDRYPP-UHFFFAOYSA-N |
This compound features a purine-like core with multiple substituents that may influence its interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant changes in cellular signaling pathways. The specific molecular targets include:
- Enzymes: Potential inhibition or activation of key enzymes involved in metabolic pathways.
- Receptors: Binding affinity towards specific receptors that may influence physiological responses.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The following are key findings:
- Cell Line Studies: In vitro experiments demonstrated that the compound can reduce cell viability in various cancer cell lines by inducing programmed cell death.
- Animal Models: In vivo studies have shown promising results where treated animals exhibited reduced tumor sizes compared to controls.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated:
- IC50 Values: The compound exhibited IC50 values ranging from 5 to 15 µM across different cancer types.
- Mechanism: Apoptotic pathways were activated as evidenced by increased caspase activity and PARP cleavage.
Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy was tested against Candida albicans and Staphylococcus aureus. Key findings included:
- Minimum Inhibitory Concentration (MIC): MIC values were determined to be 0.5 µg/mL for C. albicans and 1 µg/mL for S. aureus.
- Mode of Action: The compound disrupted membrane integrity leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
